molecular formula C11H10F2O3 B1393348 4-Ethoxy-2,3-difluorocinnamic acid CAS No. 1017779-66-6

4-Ethoxy-2,3-difluorocinnamic acid

Cat. No.: B1393348
CAS No.: 1017779-66-6
M. Wt: 228.19 g/mol
InChI Key: VBDRYDSDLSADTE-GQCTYLIASA-N
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Description

4-Ethoxy-2,3-difluorocinnamic acid is an organic compound belonging to the class of cinnamic acids, which are aromatic organic compounds with a hydroxyl group (OH) at the phenyl ring. This compound is characterized by the presence of ethoxy and difluoro substituents on the cinnamic acid backbone, giving it unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorocinnamic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorocinnamic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxy-2,3-difluorocinnamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2,3-difluorocinnamic acid
  • 4-Ethoxy-2,3-dichlorocinnamic acid
  • 4-Ethoxy-3,4-difluorocinnamic acid

Uniqueness

4-Ethoxy-2,3-difluorocinnamic acid is unique due to the specific combination of ethoxy and difluoro substituents, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(E)-3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDRYDSDLSADTE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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